molecular formula C15H16F3N3O B2584002 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1226449-46-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2584002
CAS No.: 1226449-46-2
M. Wt: 311.308
InChI Key: VWBOCYYQWKLXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups, an ethyl linker, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated with methyl iodide in the presence of a base, such as potassium carbonate, to introduce the dimethyl groups at the 3 and 5 positions.

    Formation of the Benzamide Moiety: The trifluoromethyl-substituted benzoyl chloride is reacted with the pyrazole derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.

    Introduction of the Ethyl Linker: The final step involves the alkylation of the pyrazole-benzamide intermediate with an ethyl halide, such as ethyl bromide, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(2-(1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Lacks the dimethyl groups on the pyrazole ring, potentially affecting its reactivity and interactions.

    N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzamide: Lacks both the trifluoromethyl group and the dimethyl groups, leading to significant differences in its properties.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the dimethyl-substituted pyrazole ring

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-10-9-11(2)21(20-10)8-7-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBOCYYQWKLXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.